molecular formula C17H20O5S B7814504 MFCD00134286

MFCD00134286

Cat. No.: B7814504
M. Wt: 336.4 g/mol
InChI Key: HBMUWOSOGHUWSS-UHFFFAOYSA-N
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Description

MFCD00134286 is an organic compound that features both benzyloxy and tosyloxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD00134286 typically involves the reaction of 1,3-dihydroxypropane with benzyl chloride and p-toluenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

    Protection of the hydroxyl group: The hydroxyl group at the 1-position of 1,3-dihydroxypropane is protected by reacting with benzyl chloride in the presence of a base to form 1-(benzyloxy)-3-hydroxypropan-2-ol.

    Tosylation: The hydroxyl group at the 3-position is then tosylated by reacting with p-toluenesulfonyl chloride in the presence of a base to yield 1-(benzyloxy)-3-(tosyloxy)propan-2-ol.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: MFCD00134286 undergoes various chemical reactions, including:

    Nucleophilic substitution: The tosyloxy group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form 1-(benzyloxy)propan-2-ol.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

    Nucleophilic substitution: Products depend on the nucleophile used, such as azides, thiols, or ethers.

    Oxidation: Benzaldehyde or benzoic acid.

    Reduction: 1-(Benzyloxy)propan-2-ol.

Scientific Research Applications

MFCD00134286 has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds.

    Biological Studies: Used in the study of enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD00134286 involves its reactivity towards nucleophiles and electrophiles. The benzyloxy group can participate in oxidation-reduction reactions, while the tosyloxy group is a good leaving group in nucleophilic substitution reactions. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

    1-(Benzyloxy)propan-2-ol: Lacks the tosyloxy group, making it less reactive in nucleophilic substitution reactions.

    3-(Tosyloxy)propan-1-ol: Lacks the benzyloxy group, limiting its applications in oxidation-reduction reactions.

    1-(Benzyloxy)-2-propanol: Different position of the hydroxyl group, affecting its reactivity and applications.

Uniqueness: MFCD00134286 is unique due to the presence of both benzyloxy and tosyloxy groups, allowing it to participate in a wide range of chemical reactions and making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(2-hydroxy-3-phenylmethoxypropyl) 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O5S/c1-14-7-9-17(10-8-14)23(19,20)22-13-16(18)12-21-11-15-5-3-2-4-6-15/h2-10,16,18H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBMUWOSOGHUWSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(COCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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